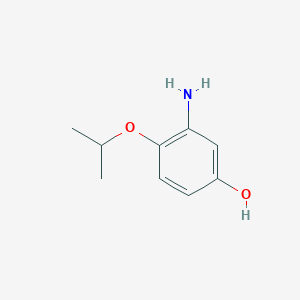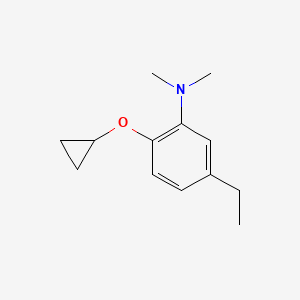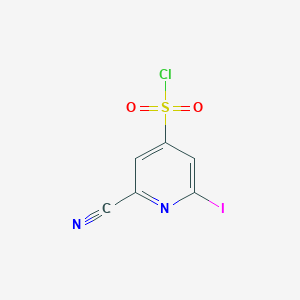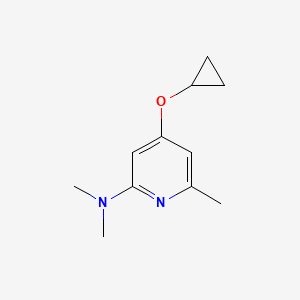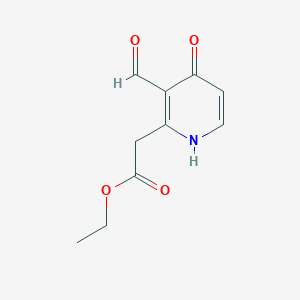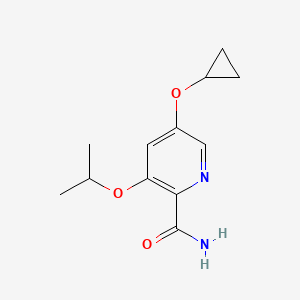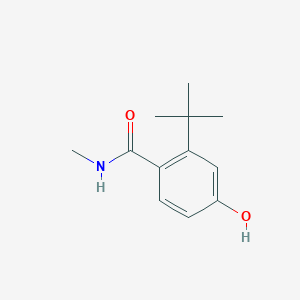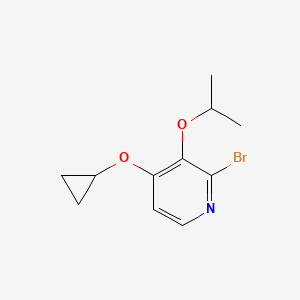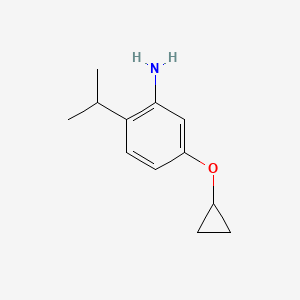
5-Cyclopropoxy-2-isopropylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-CYCLOPROPOXY-2-(PROPAN-2-YL)ANILINE is an organic compound with the molecular formula C12H17NO It is a derivative of aniline, featuring a cyclopropoxy group and an isopropyl group attached to the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-CYCLOPROPOXY-2-(PROPAN-2-YL)ANILINE typically involves the following steps:
Formation of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor in the presence of a catalyst.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via Friedel-Crafts alkylation, where an aniline derivative reacts with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Final Assembly: The final step involves coupling the cyclopropoxy and isopropyl-substituted intermediates through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of 5-CYCLOPROPOXY-2-(PROPAN-2-YL)ANILINE may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
5-CYCLOPROPOXY-2-(PROPAN-2-YL)ANILINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
5-CYCLOPROPOXY-2-(PROPAN-2-YL)ANILINE has several scientific research applications, including:
Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound may serve as a probe or ligand in biochemical studies, helping to elucidate the function of specific enzymes or receptors.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-CYCLOPROPOXY-2-(PROPAN-2-YL)ANILINE depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropoxy and isopropyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
3-Cyclopropoxy-5-(propan-2-yl)aniline: A closely related compound with similar structural features.
Cyclopropoxybenzene: Another compound featuring a cyclopropoxy group attached to a benzene ring.
Isopropylaniline: An aniline derivative with an isopropyl group.
Uniqueness
5-CYCLOPROPOXY-2-(PROPAN-2-YL)ANILINE is unique due to the combination of its cyclopropoxy and isopropyl substituents, which confer distinct chemical and physical properties. This uniqueness can be leveraged in various applications, making it a valuable compound for scientific research and industrial use.
Propiedades
Fórmula molecular |
C12H17NO |
|---|---|
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
5-cyclopropyloxy-2-propan-2-ylaniline |
InChI |
InChI=1S/C12H17NO/c1-8(2)11-6-5-10(7-12(11)13)14-9-3-4-9/h5-9H,3-4,13H2,1-2H3 |
Clave InChI |
VDNKZWOMYUBYQU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C=C(C=C1)OC2CC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







